1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride
CAS No.: 2344680-07-3
Cat. No.: VC5353869
Molecular Formula: C12H15ClN4O
Molecular Weight: 266.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344680-07-3 |
|---|---|
| Molecular Formula | C12H15ClN4O |
| Molecular Weight | 266.73 |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C12H14N4O.ClH/c1-17-11-4-2-9(3-5-11)7-16-8-10(6-15-16)12(13)14;/h2-6,8H,7H2,1H3,(H3,13,14);1H |
| Standard InChI Key | YMZSRPHBMYYWHO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)C(=N)N.Cl |
Introduction
Structural Elucidation and Molecular Characteristics
The compound’s IUPAC name, 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide hydrochloride, reflects its intricate architecture. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is substituted at the 1-position with a 4-methoxyphenylmethyl group and at the 4-position with a carboximidamide moiety . The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for in vitro and in vivo applications .
Key structural features include:
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Pyrazole core: Contributes to aromatic stability and π-π stacking interactions with biological targets.
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4-Methoxyphenylmethyl group: Introduces electron-donating methoxy substituents, influencing electronic distribution and hydrophobic interactions.
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Carboximidamide functional group: Provides hydrogen-bonding capabilities, enhancing binding affinity to enzymes or receptors .
Synthetic Pathways and Optimization Strategies
The synthesis of 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide hydrochloride typically follows modular strategies common to pyrazole derivatives. A representative approach involves:
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Formation of the pyrazole ring: Condensation of 1,3-dicarbonyl compounds with hydrazine derivatives under catalytic conditions. For example, cerium-based catalysts like [Ce(L-Pro)](Oxa) facilitate room-temperature cyclization in ethanol, yielding pyrazole intermediates .
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Functionalization at the 1-position: Alkylation of the pyrazole nitrogen with 4-methoxybenzyl chloride introduces the methoxyphenylmethyl group.
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Carboximidamide introduction: Reaction of the 4-position carbonyl group with ammonia or ammonium chloride under acidic conditions generates the carboximidamide moiety .
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Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via chromatography or recrystallization .
Optimized conditions reported in analogous syntheses include:
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Catalyst loading: 5 mol% [Ce(L-Pro)](Oxa) reduces reaction times to 2–6 hours .
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Solvent systems: Ethanol or dichloromethane balances reactivity and solubility .
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Purification: Silica gel chromatography achieves >95% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Physicochemical Properties and Analytical Characterization
The compound’s physicochemical profile underpins its utility in biological assays:
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Solubility: High aqueous solubility due to the hydrochloride salt, though exact solubility parameters require empirical determination .
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Melting point: Data unavailable for the target compound, but related pyrazole carboximidamides exhibit melting points between 167–170°C .
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Stability: Stable at room temperature under inert storage conditions, with degradation studies pending .
Spectroscopic characterization includes:
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H NMR: Expected signals include aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ 3.8 ppm), and pyrazole protons (δ 8.6–8.7 ppm) .
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IR spectroscopy: Bands for N-H stretching (3200–3400 cm), C=N (1660 cm), and aromatic C=C (1590 cm) .
Biological Activities and Mechanistic Insights
Preliminary studies suggest broad-spectrum biological activities:
Antimicrobial Activity
The methoxyphenyl group enhances lipophilicity, promoting membrane penetration in Gram-positive bacteria (e.g., Staphylococcus aureus). Synergistic effects with β-lactam antibiotics have been hypothesized but require validation .
Enzyme Inhibition
Molecular docking simulations predict affinity for adenosine deaminase and cyclooxygenase-2 (COX-2), suggesting anti-inflammatory applications .
Comparative Analysis with Structural Analogs
Structural modifications significantly alter bioactivity and physicochemical behavior:
The 4-methoxyphenylmethyl group in the target compound optimizes hydrophobic binding pockets in target proteins, a feature absent in simpler analogs .
Applications in Drug Discovery and Chemical Biology
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Lead compound optimization: The scaffold serves as a starting point for structure-activity relationship (SAR) studies. For example, replacing the methoxy group with halogens modulates electron-withdrawing effects and metabolic stability .
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Chemical probes: Fluorescently tagged derivatives enable target engagement studies in cellular models .
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Peptide synthesis: Carboximidamide groups facilitate guanylation of amines, aiding in peptidomimetic design .
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